(4-Methoxybenzofuran-7-yl)boronic acid
Description
Properties
Molecular Formula |
C9H9BO4 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1-benzofuran-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3 |
InChI Key |
FQGYIVQZHPRFDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)OC)C=CO2)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation and Borylation Approach
A common and robust method to prepare boronic acids on benzofuran rings involves directed lithiation followed by electrophilic borylation. The general steps are:
- Directed Lithiation: Treatment of a methoxy-substituted benzofuran with a strong base such as n-butyllithium at low temperature (typically -78°C) in an aprotic solvent like tetrahydrofuran induces lithiation selectively at the desired position on the aromatic ring.
- Borylation: The resulting aryllithium intermediate is then reacted with a boron electrophile, commonly trimethyl borate, at low to moderate temperatures (-30°C to 10°C).
- Hydrolysis: The boronate ester intermediate formed is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield the boronic acid.
This method has been demonstrated for related compounds such as (5-Methoxybenzofuran-2-yl)boronic acid, which shares the benzofuran core and methoxy substitution pattern, differing only in substitution position. The lithiation site can be controlled by the directing effect of the methoxy group and reaction conditions.
Alternative Organometallic Routes
- Halogen-Metal Exchange: Starting from a halogenated benzofuran (e.g., bromo- or iodo- derivative at the 7-position), metal-halogen exchange with n-butyllithium or other organolithium reagents can generate the aryllithium intermediate for subsequent borylation.
- Transition Metal-Catalyzed Borylation: Direct borylation of aryl halides using bis(pinacolato)diboron catalyzed by palladium or nickel complexes is another route, although less commonly reported for benzofuran boronic acids specifically.
Detailed Preparation Method for (4-Methoxybenzofuran-7-yl)boronic acid
While explicit experimental procedures for this compound are scarce, an adapted synthesis based on the lithiation-borylation approach is proposed:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Lithiation | 4-Methoxybenzofuran + n-Butyllithium (1.1 equiv) in THF at -78°C | Selective lithiation at the 7-position adjacent to the oxygen of benzofuran ring |
| 2. Borylation | Addition of trimethyl borate at -30°C to 10°C | Formation of boronate ester intermediate |
| 3. Hydrolysis | Acidic workup with 1 M HCl at room temperature | Conversion of boronate ester to boronic acid |
This sequence leverages the directing effect of the methoxy group and the benzofuran oxygen to achieve regioselective lithiation and subsequent borylation.
Research Findings and Data on Related Compounds
Yields and Purity
- Yields for similar boronic acids synthesized via lithiation-borylation range from moderate to high (50-85%), depending on substitution pattern and reaction optimization.
- Purification is typically achieved by recrystallization or chromatography, with characterization by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), infrared spectroscopy, and elemental analysis.
Spectroscopic Data (Representative)
| Technique | Expected Data for Benzofuran Boronic Acids |
|---|---|
| 1H NMR | Aromatic protons of benzofuran ring; methoxy singlet around 3.8-4.0 ppm; boronic acid hydroxyl protons broad signals |
| 13C NMR | Signals corresponding to aromatic carbons and methoxy carbon (~55 ppm) |
| FTIR | Characteristic B–O stretching bands near 1350 cm⁻¹; broad O–H stretch from boronic acid around 3200-3500 cm⁻¹ |
| Melting Point | Typically 150-210 °C depending on purity and substitution |
Comparative Table of Preparation Methods for Benzofuran Boronic Acids
| Method | Starting Material | Key Reagents | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|
| Lithiation-Borylation | Methoxybenzofuran | n-Butyllithium, Trimethyl borate, HCl | -78°C to RT | 50-85% | Regioselective, widely used |
| Halogen-Metal Exchange | 7-Bromo-4-methoxybenzofuran | n-Butyllithium, Trimethyl borate | -78°C to RT | Moderate | Requires halogenated precursor |
| Pd-Catalyzed Borylation | 7-Halo-4-methoxybenzofuran | Bis(pinacolato)diboron, Pd catalyst | 80-100°C | Variable | Transition metal catalyst needed |
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Although less common, the boronic acid group can be reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products:
Scientific Research Applications
Chemistry: (4-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be used to study the interactions between boronic acids and biological molecules, such as proteins and nucleic acids .
Medicine: Boronic acids have shown potential in medicinal chemistry as therapeutic agents. They are being investigated for their role in the treatment of diseases such as cancer and diabetes. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. This compound can be incorporated into materials to enhance their properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of (4-Methoxybenzofuran-7-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) increase boronic acid pKa compared to cyano or fluoro substituents (electron-withdrawing), affecting reactivity and binding .
- Steric Effects : Substituent position (e.g., 4- vs. 5-) influences steric accessibility for diol complexation or enzyme inhibition .
Reactivity and Acidity
pKa and Binding Affinity
Boronic acid pKa ranges from 4.0 to 10.5, depending on substituents . For example:
- 4-Methoxy-substituted analogs : Methoxy groups raise pKa (e.g., 4-MCPBA has pKa ~8.5–9.0), reducing ionization at physiological pH (7.4) and limiting glucose-binding efficiency .
- Electron-Withdrawing Analogs: Cyano or fluoro groups lower pKa (e.g., 4-cyanophenylboronic acid, pKa ~7.2), enhancing diol-binding in neutral conditions .
Diol-Binding Kinetics
- Methoxybenzofuran Derivatives : The benzofuran scaffold may enhance π-π stacking with aromatic residues in enzymes, as seen in fungal HDAC inhibitors .
- Phenylboronic Acids : Binding constants (Ka) for glucose range from 0.1 to 30 M⁻¹, with electron-withdrawing groups improving affinity .
Enzyme Inhibition
- Fungal HDAC Inhibition: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A .
Sensor Development
Methoxy-substituted boronic acids are less ideal for glucose sensing due to high pKa but may target glycoproteins with vicinal diols in basic conditions .
Q & A
Basic: What experimental methods are effective for determining the kinetic parameters of boronic acid-diol binding?
The stopped-flow fluorescence method is a robust approach for studying binding kinetics. For example, kon (association rate constant) and koff (dissociation rate constant) values can be quantified by rapidly mixing boronic acids with diol-containing compounds (e.g., sugars) and monitoring fluorescence changes in real-time. This method revealed that binding equilibria are reached within seconds, with kon values following the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .
Basic: How can impurities in boronic acid derivatives be quantified during pharmaceutical synthesis?
A highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is recommended. This technique avoids derivatization steps and achieves detection limits below 1 ppm for mutagenic boronic acid impurities (e.g., carboxy phenyl boronic acid). Validation parameters include linearity (R² > 0.99), accuracy (90–110%), and precision (RSD < 5%) under ICH guidelines .
Advanced: How do structural modifications of boronic acids influence their binding kinetics and therapeutic efficacy?
Substituents on the aryl ring and adjacent functional groups significantly alter binding dynamics. For instance, ortho-substituted azobenzene boronic acids exhibit light-responsive binding: the Z isomer enhances diol affinity by >20-fold compared to the E isomer due to steric and electronic stabilization differences. Computational studies (e.g., DFT) can predict these effects by analyzing transition states and steric penalties .
Methodological: What analytical strategies mitigate boroxine formation during mass spectrometry of boronic acids?
Derivatization with diols (e.g., 2,3-butanedione) converts boronic acids to stable cyclic esters, preventing dehydration/trimerization. MALDI-MS analysis of these esters improves signal clarity and enables sequencing of boronic acid-containing peptides. Alternatively, protecting groups (e.g., ortho-amino methyl) can stabilize boronic acids during ionization .
Advanced: How can computational modeling optimize boronic acid-based drug design?
Rational design via substrate mimicry, bioisosteric replacement, or docking studies can enhance binding specificity. For example, combretastatin analogs with boronic acid substituents showed potent tubulin polymerization inhibition (IC50 = 21–22 μM). Machine learning models can also screen combinatorial libraries (e.g., Suzuki-Miyaura coupling variables) to predict optimal reaction conditions .
Application: What challenges arise in glycoprotein detection using boronic acid-functionalized surfaces?
Non-specific secondary interactions (e.g., hydrophobic or ionic forces) reduce selectivity. Surface plasmon resonance (SPR) studies show that buffer composition (e.g., high ionic strength) minimizes these interactions. Borate buffers at pH > 8.5 efficiently elute captured glycoproteins, enabling reusable sensors .
Advanced: How can photoresponsive boronic acids enable spatiotemporal control in hydrogels?
Azobenzene-boronic acid conjugates undergo reversible E/Z isomerization under visible light, modulating diol binding. For example, red light (λ = 630 nm) induces Z-isomer formation, increasing glucose affinity in hydrogels. This property enables light-tunable stiffness in covalent adaptable networks for drug delivery .
Methodological: How is the pKa of arylboronic acids determined experimentally?
¹¹B NMR titration in DMSO-d6 correlates hydroxyl proton chemical shifts (δ 1H) with pKa. A linear relationship (R² = 0.98) was established for eight boronic acids, enabling extrapolation for derivatives like pentafluorophenylboronic acid (pKa ≈ 3.5). pH meters and fluorescence intensity changes at varying pH also provide complementary data .
Basic: What factors dictate the selectivity of boronic acids for specific diols in aqueous solutions?
Thermodynamic affinity is governed by diol geometry (e.g., 1,2- vs. 1,3-diols) and electronic effects. For instance, fructose binds more tightly than glucose due to its cyclic 1,2,3-triol conformation. Kinetic studies further show that kon differences drive selectivity, with faster association rates for high-affinity diols .
Application: What design principles improve boronic acid-based anticancer agents?
Incorporating boronic acids into tubulin-targeting scaffolds (e.g., cis-stilbenes) enhances apoptosis induction. Compound 13c (IC50 = 0.48–2.1 μM against B-16 cells) combines boronic acid’s electrophilic properties with combretastatin’s spatial orientation. Structure-activity relationship (SAR) studies highlight the importance of substituent positioning on aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
